molecular formula C17H16O B14484786 2-[(1-Ethynylcyclopentyl)oxy]naphthalene CAS No. 66366-09-4

2-[(1-Ethynylcyclopentyl)oxy]naphthalene

Katalognummer: B14484786
CAS-Nummer: 66366-09-4
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: MKFLHCJCEIWFTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1-Ethynylcyclopentyl)oxy]naphthalene is an organic compound that features a naphthalene ring substituted with an ethynylcyclopentyl group through an ether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethynylcyclopentyl)oxy]naphthalene typically involves the following steps:

    Formation of the Ethynylcyclopentyl Group: This can be achieved through the reaction of cyclopentyl bromide with acetylene in the presence of a strong base such as sodium amide.

    Etherification: The ethynylcyclopentyl group is then reacted with naphthol in the presence of a suitable base like potassium carbonate to form the ether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1-Ethynylcyclopentyl)oxy]naphthalene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like sulfuric acid for sulfonation or nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of ethyl-substituted naphthalene derivatives.

    Substitution: Formation of various substituted naphthalene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Possible applications in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(1-Ethynylcyclopentyl)oxy]naphthalene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in various chemical reactions, while the naphthalene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and potential biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with similar reactivity in electrophilic aromatic substitution reactions.

    1-Ethynylcyclopentane: Shares the ethynylcyclopentyl group but lacks the naphthalene ring.

    2-Methoxynaphthalene: Similar ether linkage but with a methoxy group instead of an ethynylcyclopentyl group.

Uniqueness

2-[(1-Ethynylcyclopentyl)oxy]naphthalene is unique due to the combination of the ethynylcyclopentyl group and the naphthalene ring, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

66366-09-4

Molekularformel

C17H16O

Molekulargewicht

236.31 g/mol

IUPAC-Name

2-(1-ethynylcyclopentyl)oxynaphthalene

InChI

InChI=1S/C17H16O/c1-2-17(11-5-6-12-17)18-16-10-9-14-7-3-4-8-15(14)13-16/h1,3-4,7-10,13H,5-6,11-12H2

InChI-Schlüssel

MKFLHCJCEIWFTL-UHFFFAOYSA-N

Kanonische SMILES

C#CC1(CCCC1)OC2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.